N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide
Description
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group, a phenyl ring, and a bromonaphthalene carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c29-26-11-5-8-23-24(26)9-4-10-25(23)27(33)30-21-12-14-22(15-13-21)31-16-18-32(19-17-31)28(34)20-6-2-1-3-7-20/h1-15H,16-19H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQIYTWDQHJDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Coupling with Phenyl Derivative: The 4-benzoylpiperazine is then reacted with a phenyl derivative under specific conditions to form N-[4-(4-benzoylpiperazin-1-yl)phenyl].
Bromonaphthalene Carboxamide Formation: Finally, the N-[4-(4-benzoylpiperazin-1-yl)phenyl] compound is reacted with 5-bromonaphthalene-1-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide
Uniqueness
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide stands out due to its unique combination of a bromonaphthalene moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
